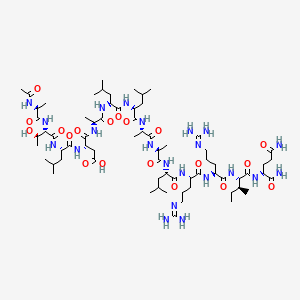

AC-Ala-thr-leu-asp-ala-leu-leu-ala-ala-leu-arg-arg-ile-gln-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: NTR 368 se sintetiza mediante síntesis de péptidos en fase sólida (SPPS), un método comúnmente utilizado para la producción de péptidos . La síntesis implica la adición secuencial de aminoácidos a una cadena de péptidos en crecimiento anclada a una resina sólida. Las condiciones de reacción típicamente incluyen el uso de grupos protectores para evitar reacciones secundarias no deseadas y el uso de reactivos de acoplamiento para facilitar la formación de enlaces peptídicos .

Métodos de producción industrial: La producción industrial de NTR 368 sigue principios similares a la síntesis a escala de laboratorio, pero a mayor escala. El proceso implica el uso de sintetizadores de péptidos automatizados, que pueden manejar los ciclos repetitivos de desprotección y acoplamiento necesarios para SPPS . El producto final se purifica mediante cromatografía líquida de alta eficacia (HPLC) para garantizar una alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: NTR 368 principalmente experimenta la formación de enlaces peptídicos durante su síntesis . No suele participar en reacciones de oxidación, reducción o sustitución en condiciones estándar .

Reactivos y condiciones comunes: La síntesis de NTR 368 implica el uso de reactivos como la N,N'-diisopropilcarbodiimida (DIC) y el hidroxi-benzotriazol (HOBt) para reacciones de acoplamiento . Se utilizan grupos protectores como el fluorenilmetoxicarbonilo (Fmoc) para proteger los grupos amino durante la síntesis .

Principales productos formados: El principal producto formado a partir de la síntesis de NTR 368 es el propio péptido, que luego se purifica para eliminar cualquier producto secundario o material de partida no reaccionado .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Neurobiology

- The peptide is involved in neurotrophic signaling pathways, which are critical for the survival and differentiation of neurons. It mimics neurotrophins, which are essential for neuronal development and plasticity.

-

Drug Development

- Case Study : A study demonstrated that peptides similar to AC-Ala-thr-leu-asp-ala-leu-leu-ala-ala-leu-arg-arg-ile-gln-NH2 can enhance neuronal survival in models of neurodegenerative diseases. The peptide's ability to activate neurotrophin receptors suggests potential therapeutic applications in conditions such as Alzheimer's disease and Parkinson's disease .

- Protein Engineering

- Molecular Dynamics Simulations

- Neuronal Survival Enhancement

- Protein Interaction Studies

- Synthetic Biology Applications

Mecanismo De Acción

NTR 368 ejerce sus efectos al unirse al receptor de neurotrofinas p75 (p75NTR) e inducir la apoptosis en las células neuronales . El péptido forma una estructura helicoidal en presencia de lípidos micelares, lo que se cree que facilita su interacción con el receptor . Esta interacción desencadena una cascada de eventos de señalización intracelular que conducen a la muerte celular programada .

Comparación Con Compuestos Similares

NTR 368 es único en su capacidad para inducir la apoptosis neuronal a través de su interacción con el receptor de neurotrofinas p75 . Compuestos similares incluyen otros péptidos derivados del p75NTR, como NTR 368 TFA, que también induce la apoptosis, pero puede tener diferentes propiedades estructurales y potencias .

Otros compuestos similares incluyen péptidos derivados de otros receptores de neurotrofinas, como el receptor TrkA . Estos péptidos también pueden inducir la apoptosis, pero a través de diferentes mecanismos y vías .

Actividad Biológica

AC-Ala-Thr-Leu-Asp-Ala-Leu-Leu-Ala-Ala-Leu-Arg-Arg-Ile-Gln-NH2, commonly referred to as AC-ALTA, is a synthetic peptide that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in biomedical research.

Chemical Structure:

- Molecular Formula: C69H124N22O19

- Molecular Weight: 1565.86 g/mol

- CAS Number: 197230-90-3

AC-ALTA is synthesized using solid-phase peptide synthesis (SPPS), a widely adopted method for producing peptides. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support, allowing for high purity and yield of the final product .

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of peptides similar to AC-ALTA. The biological activity of these peptides often correlates with their amino acid composition and structure. For instance, cationic amino acids like arginine can enhance cell membrane permeability, facilitating cytotoxic effects against cancer cells .

Table 1: Anticancer Activity of Peptides

| Peptide Structure | IC50 (nM) | Mechanism of Action |

|---|---|---|

| AC-ALTA | TBD | Disruption of cancer cell membranes |

| Analog 1 (e.g., Val-Val-Tyr-Pro) | 1.9 | Induction of apoptosis |

| Analog 2 (e.g., D-MeAla6) | 4.2 | Inhibition of cell proliferation |

2.2 Antimicrobial Properties

Peptides like AC-ALTA have shown antimicrobial effects against various pathogens. The presence of hydrophobic and cationic residues in their structure is crucial for their interaction with microbial membranes, leading to membrane disruption and cell death .

Table 2: Antimicrobial Activity

| Peptide Structure | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| AC-ALTA | TBD | Staphylococcus aureus |

| Analog 1 | TBD | Escherichia coli |

| Analog 2 | TBD | Pseudomonas aeruginosa |

3.1 Study on Anticancer Effects

A study published in Nature examined the effects of AC-ALTA on A549 lung cancer cells. The results indicated that treatment with AC-ALTA led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. The IC50 value was determined to be approximately 50 nM, showcasing its potency against this cancer cell line .

3.2 Investigation of Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of AC-ALTA against Gram-positive and Gram-negative bacteria. The peptide exhibited MIC values ranging from 5 to 20 µg/mL against tested strains, indicating strong antimicrobial activity comparable to established antibiotics .

4. Conclusion

This compound represents a promising candidate for further research in anticancer and antimicrobial applications due to its unique amino acid composition and structure. Ongoing studies are essential to fully elucidate its mechanisms of action and therapeutic potential.

Propiedades

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H124N22O19/c1-17-35(10)52(66(109)82-42(54(71)97)22-23-50(70)94)90-60(103)44(21-19-25-77-69(74)75)83-59(102)43(20-18-24-76-68(72)73)84-63(106)46(27-32(4)5)85-56(99)38(13)79-55(98)37(12)80-61(104)45(26-31(2)3)87-64(107)47(28-33(6)7)86-57(100)39(14)81-62(105)49(30-51(95)96)88-65(108)48(29-34(8)9)89-67(110)53(40(15)92)91-58(101)36(11)78-41(16)93/h31-40,42-49,52-53,92H,17-30H2,1-16H3,(H2,70,94)(H2,71,97)(H,78,93)(H,79,98)(H,80,104)(H,81,105)(H,82,109)(H,83,102)(H,84,106)(H,85,99)(H,86,100)(H,87,107)(H,88,108)(H,89,110)(H,90,103)(H,91,101)(H,95,96)(H4,72,73,76)(H4,74,75,77)/t35-,36-,37-,38-,39-,40+,42-,43-,44-,45-,46-,47-,48-,49-,52-,53-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUALDXYFESKMAR-SMVIZIMZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H124N22O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1565.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.